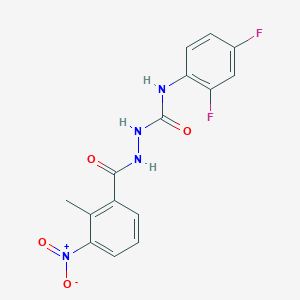
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide, also known as DFN-2, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. DFN-2 is a hydrazinecarboxamide derivative, which has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, resulting in the repression of gene transcription. This compound has been found to inhibit the activity of HDACs, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, this compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. Furthermore, this compound has been shown to reduce the levels of reactive oxygen species in cells, leading to the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. In addition, this compound has been shown to possess low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has shown promising results in scientific research, and there are several future directions for its development. One of the potential applications of this compound is in cancer therapy. It can be used as a single agent or in combination with other drugs to enhance its anti-cancer effects. In addition, this compound can be modified to improve its solubility and bioavailability, making it a more effective drug candidate. Furthermore, this compound can be used as a lead compound for the development of new HDAC inhibitors with improved potency and selectivity.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have anti-oxidant properties by reducing the levels of reactive oxygen species.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O4/c1-8-10(3-2-4-13(8)21(24)25)14(22)19-20-15(23)18-12-6-5-9(16)7-11(12)17/h2-7H,1H3,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHCXAIEAXVUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NNC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117094.png)

![tert-butyl 2-[(1-adamantylamino)carbonyl]hydrazinecarboxylate](/img/structure/B4117107.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4117111.png)

![N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4117117.png)
![2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4117133.png)
![2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4117140.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B4117151.png)
![4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B4117157.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4117176.png)

![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4117191.png)
![N-(4-butylphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4117197.png)